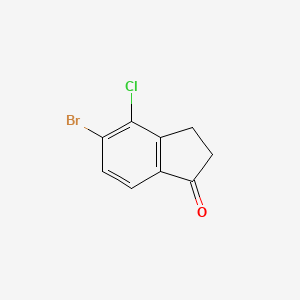

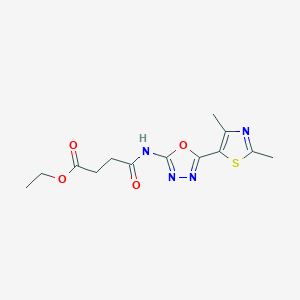

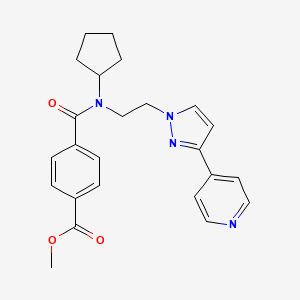

![molecular formula C20H15Cl2N3O2S B2591520 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide CAS No. 893989-91-8](/img/structure/B2591520.png)

2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

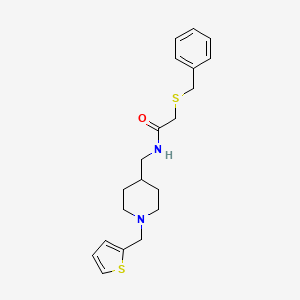

The compound “2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide” is a relatively new chemical compound. It is a derivative of imidazo[2,1-b]thiazole, a class of compounds that have gained significant attention due to their broad spectrum of important bioactivities . These compounds are frequently used as biological probes in living systems as well as drugs in medicine .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been reported in several studies . For instance, 2,4-dichlorophenoxy acetic acid was synthesized by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate . The acid was then reacted with thiosemicarbazide in the presence of phosphorus oxychloride to yield 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine .Molecular Structure Analysis

The molecular structure of “2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide” is characterized by the presence of a 2,4-dichlorophenoxy group and an imidazo[2,1-b]thiazol-6-yl group . The compound has a molecular formula of C20H15Cl2N3O2S and a molecular weight of 432.32.Applications De Recherche Scientifique

Antimycobacterial Agents

Imidazo[2,1-b]thiazole derivatives have shown promise as antimycobacterial agents. These compounds, including the one , have been designed and synthesized to target Mycobacterium tuberculosis (Mtb). The most active derivatives display significant inhibitory activity against Mtb with low cellular toxicity towards lung fibroblast cell lines . This suggests their potential use in developing new treatments for tuberculosis.

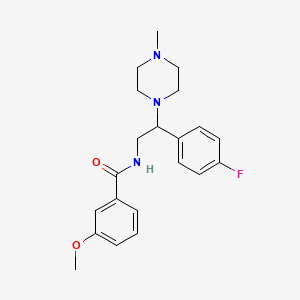

Anticancer Activity

Some imidazo[2,1-b]thiazole-based compounds have been evaluated for their anticancer properties. They have been tested against various cancer cell lines, including colorectal adenocarcinoma, lung carcinoma, and breast adenocarcinoma. Certain derivatives exhibit cytotoxic activity, indicating their potential as cancer therapeutics . Molecular docking studies have also been conducted to understand their interactions with cancer-related proteins.

Pan-RAF Inhibitors for Melanoma

Imidazo[2,1-b]thiazole derivatives have been discovered as potent pan-RAF inhibitors with promising in vitro and in vivo anti-melanoma activity. These compounds can inhibit the MAPK pathway, which is often hyperactivated in cancer cells due to mutations in the BRAF gene . This inhibition can lead to controlled cellular growth and is a potential strategy for melanoma treatment.

Antitumor Activity

Certain imidazo[2,1-b]thiazole compounds have been screened for antitumor activity. They have shown the ability to suppress the growth of kidney cancer cells and have displayed effects on other cancer cell lines, including prostate, colon cancer, and leukemia . This indicates their broad potential in cancer treatment.

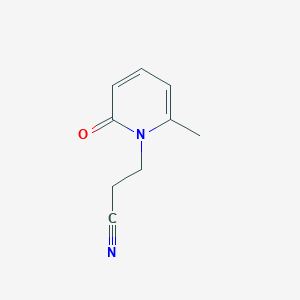

MNK Inhibitors for Cancer Treatment

Imidazo[2,1-b][1,3,4]thiadiazol scaffolds have been used to design novel MNK inhibitors. These inhibitors can effectively prevent the phosphorylation of eIF4E in various cancer cell lines, which is a crucial step in cancer progression . Their selective inhibition of MNKs suggests their utility in cancer therapy.

Inhibition of FAK in Tumor Cells

New imidazo[2,1-b][1,3,4]thiadiazole derivatives have been found to inhibit FAK (Focal Adhesion Kinase), which plays a role in tumor cell proliferation and migration. Compounds with this scaffold have shown antiproliferative and antimigratory activity, associated with the inhibition of phospho-FAK . This could be a new avenue for developing antitumor drugs.

Mécanisme D'action

Target of Action

Similar compounds with an imidazo[2,1-b]thiazole core structure have been reported to target the braf protein , which is a key component of the MAPK signaling pathway .

Mode of Action

Similar compounds have been shown to inhibit the activity of the braf protein . This inhibition can lead to the disruption of the MAPK signaling pathway, which is often hyperactivated in various types of cancer .

Biochemical Pathways

The compound 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide likely affects the MAPK signaling pathway, given the reported activity of similar compounds . The MAPK pathway is crucial for cell proliferation and survival, and its disruption can lead to the inhibition of these processes .

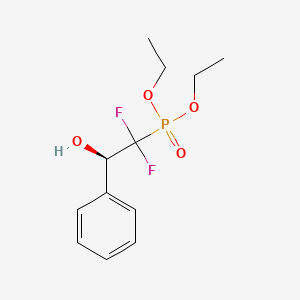

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, suggesting that these compounds may have favorable absorption, distribution, metabolism, and excretion properties .

Result of Action

Similar compounds have shown promising in vitro and in vivo anti-melanoma activity, suggesting that they may inhibit cell proliferation and induce cell death .

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2N3O2S/c1-12(27-18-7-4-14(21)10-16(18)22)19(26)23-15-5-2-13(3-6-15)17-11-25-8-9-28-20(25)24-17/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYXRRPRPURRHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2)OC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-[[5-(4-chlorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2591444.png)

![6-Ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2591449.png)

![8-(2-Chloropyridine-4-carbonyl)-8-azaspiro[4.5]decane](/img/structure/B2591451.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2591452.png)